molecular formula C11H9BrO2 B6220745 6-bromo-2,3-dihydrospiro[indene-1,3'-oxetan]-3-one CAS No. 2758002-32-1

6-bromo-2,3-dihydrospiro[indene-1,3'-oxetan]-3-one

Cat. No.: B6220745
CAS No.: 2758002-32-1
M. Wt: 253.1
InChI Key:
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Description

6-bromo-2,3-dihydrospiro[indene-1,3'-oxetan]-3-one (6-Br-2,3-DHSO) is a synthetic compound that has been investigated for its potential applications in scientific research. 6-Br-2,3-DHSO is a member of the spiroindene class of compounds, which are characterized by a bicyclic core structure composed of a six-membered ring fused to a five-membered ring. 6-Br-2,3-DHSO is of particular interest due to its ability to interact with a variety of biological targets, including enzymes, receptors, and transporters.

Scientific Research Applications

6-Br-2,3-DHSO has been studied for its potential applications in scientific research. It has been shown to interact with a variety of biological targets, including enzymes, receptors, and transporters. For example, 6-Br-2,3-DHSO has been found to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. In addition, 6-Br-2,3-DHSO has been found to interact with the serotonin 5-HT2A receptor, which is involved in the regulation of mood and behavior. Furthermore, 6-Br-2,3-DHSO has been found to interact with the dopamine transporter, which is involved in the regulation of dopamine levels in the brain.

Mechanism of Action

The mechanism of action of 6-Br-2,3-DHSO is not yet fully understood. However, it is thought to interact with biological targets via a variety of mechanisms. For example, 6-Br-2,3-DHSO has been found to bind to the active site of the enzyme acetylcholinesterase, which inhibits its activity. In addition, 6-Br-2,3-DHSO has been found to interact with the serotonin 5-HT2A receptor, which is thought to be mediated by a G-protein coupled mechanism. Finally, 6-Br-2,3-DHSO has been found to interact with the dopamine transporter, which is thought to be mediated by a competitive inhibition mechanism.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Br-2,3-DHSO are not yet fully understood. However, it has been shown to interact with a variety of biological targets, which suggests that it may have a variety of biochemical and physiological effects. For example, 6-Br-2,3-DHSO has been found to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. In addition, 6-Br-2,3-DHSO has been found to interact with the serotonin 5-HT2A receptor, which is involved in the regulation of mood and behavior. Furthermore, 6-Br-2,3-DHSO has been found to interact with the dopamine transporter, which is involved in the regulation of dopamine levels in the brain.

Advantages and Limitations for Lab Experiments

6-Br-2,3-DHSO has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, which makes it an attractive compound for use in laboratory experiments. In addition, 6-Br-2,3-DHSO has been found to interact with a variety of biological targets, which makes it useful for studying the effects of compounds on these targets. A limitation of 6-Br-2,3-DHSO is that its mechanism of action is not yet fully understood, which makes it difficult to predict its effects in laboratory experiments.

Future Directions

There are several potential future directions for 6-Br-2,3-DHSO research. One potential direction is to further investigate its mechanism of action in order to better understand its effects. Another potential direction is to investigate its effects on other biological targets, such as enzymes, receptors, and transporters. Finally, it would be useful to investigate the potential therapeutic applications of 6-Br-2,3-DHSO, such as its potential use as a drug or as a tool to study diseases.

Synthesis Methods

6-Br-2,3-DHSO can be synthesized in a few different ways. One method involves the reaction of 6-bromo-2-hydroxy-3-methyl-1,3-dioxane with 2,3-dihydro-1-benzofuran-3-one in the presence of pyridine. Another method involves the reaction of 6-bromo-2-hydroxy-3-methyl-1,3-dioxane with 2,3-dihydro-1-benzofuran-3-one in the presence of a base such as piperidine. Both methods yield 6-Br-2,3-DHSO in good yields.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-2,3-dihydrospiro[indene-1,3'-oxetan]-3-one involves the synthesis of the spiro[indene-1,3'-oxetan] ring system followed by bromination at the 6-position. The starting material for the synthesis of the spiro[indene-1,3'-oxetan] ring system is indene-1,3-dione, which undergoes a Michael addition with ethyl vinyl ether to form the corresponding enone. The enone then undergoes a [4+2] cycloaddition with ethyl vinyl ether to form the spiro[indene-1,3'-oxetan] ring system. The bromination at the 6-position is achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as AIBN.", "Starting Materials": [ "Indene-1,3-dione", "Ethyl vinyl ether", "N-bromosuccinimide (NBS)", "AIBN" ], "Reaction": [ "Indene-1,3-dione undergoes a Michael addition with ethyl vinyl ether in the presence of a base such as potassium carbonate to form the corresponding enone.", "The enone undergoes a [4+2] cycloaddition with ethyl vinyl ether in the presence of a Lewis acid such as zinc chloride to form the spiro[indene-1,3'-oxetan] ring system.", "The spiro[indene-1,3'-oxetan] ring system is then brominated at the 6-position using N-bromosuccinimide (NBS) in the presence of a radical initiator such as AIBN.", "The final product, 6-bromo-2,3-dihydrospiro[indene-1,3'-oxetan]-3-one, is obtained after purification by column chromatography." ] }

2758002-32-1

Molecular Formula

C11H9BrO2

Molecular Weight

253.1

Purity

95

Origin of Product

United States

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